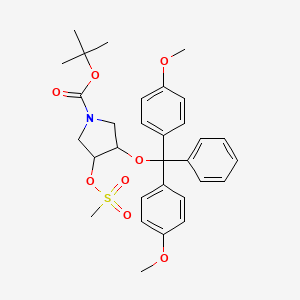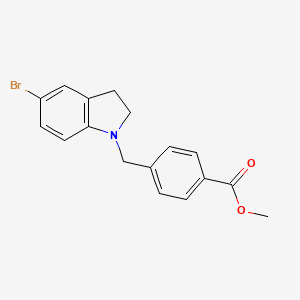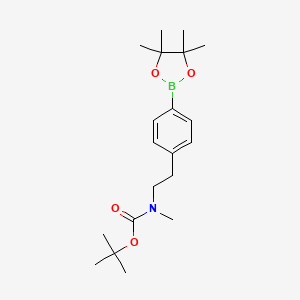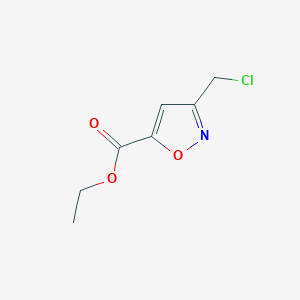
2-Methoxy-4-nitrobenzohydrazide
Vue d'ensemble
Description
2-Methoxy-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O4 . It is also known by its CAS number 136507-15-8 . The compound consists of a benzene ring with a nitro group (NO2) and a methoxy group (OCH3) attached at specific positions. It serves as a building block in the synthesis of various organic molecules .
Synthesis Analysis
Molecular Structure Analysis
The compound crystallizes in an orthorhombic structure within the P21212 space group. Its core consists of a pyridine ring flanked by two phenyl rings. The Hirshfeld surface analysis reveals spatial attributes, including key interactions such as π–π stacking and H⋯X contacts , which contribute to the crystal’s stability .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Hydrolysis and Reaction Pathways
The hydrolysis of compounds related to 2-Methoxy-4-nitrobenzohydrazide has been studied to understand their reaction mechanisms. For instance, Dembech et al. (1973) examined the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its derivatives, revealing multiple reaction paths varying with medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).
Xanthine Oxidase Inhibitory Activity
A series of hydrazones, including derivatives of 2-Methoxy-4-nitrobenzohydrazide, have been synthesized and investigated for their inhibitory activity against xanthine oxidase. Studies by Han et al. (2022) and Xue et al. (2022) have identified that compounds such as N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show strong inhibitory activity, which is significant for medicinal chemistry research (Han, Guo, & Xue, 2022); (Xue, Li, Han, & Luo, 2022).
Crystal Structure Analysis
The crystal structure of compounds similar to 2-Methoxy-4-nitrobenzohydrazide has been studied, providing insights into their molecular configurations. Xiao and Wei (2009) synthesized N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide and analyzed its crystal structure, which is essential for understanding its physical and chemical properties (Xiao & Wei, 2009).
Schiff Base Formation
The formation of Schiff bases involving 2-Methoxy-4-nitrobenzohydrazide derivatives has been explored. Studies like those by Wang et al. (2008) provide details on the synthesis and molecular interactions of these compounds, which are important for various chemical applications (Wang, Wang, Diao, & Cai, 2008).
Antimicrobial Activity
Some derivatives of 2-Methoxy-4-nitrobenzohydrazide have been synthesized and tested for their antimicrobial properties. Kumar et al. (2011) explored a series of such compounds, highlighting their potential in developing new antimicrobial agents (Kumar, Kapoor, Thangadurai, Kumar, & Narasimhan, 2011).
Propriétés
IUPAC Name |
2-methoxy-4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-7-4-5(11(13)14)2-3-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLOETYYLZEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)












![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)